molecular formula C15H10OS2 B231039 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone

Cat. No.: B231039
M. Wt: 270.4 g/mol
InChI Key: PECOHZGXCSGTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone, also known as BZD, is a chemical compound that has been extensively studied for its potential applications in various fields. BZD is a yellow crystalline powder with a molecular formula of C14H10OS2 and a molecular weight of 274.35 g/mol.

Scientific Research Applications

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been studied for its potential use as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. In catalysis, this compound has been investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone is not well understood, but it is believed to act as an inhibitor of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. In addition, this compound has been shown to have antimicrobial properties and has been investigated for its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, this compound is highly reactive and can be difficult to handle in lab experiments. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound and its potential use in treating various diseases. Additionally, this compound could be further studied for its potential use in materials science and catalysis.

Synthesis Methods

2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone can be synthesized through a variety of methods, including the reaction of 1,3-dithiol-2-thione with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,3-dithiol-2-thione with various aldehydes or ketones, or the reaction of 2-mercaptobenzothiazole with benzaldehyde.

Properties

Molecular Formula

C15H10OS2

Molecular Weight

270.4 g/mol

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C15H10OS2/c16-12(11-6-2-1-3-7-11)10-15-17-13-8-4-5-9-14(13)18-15/h1-10H

InChI Key

PECOHZGXCSGTCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.